molecular formula C33H45ClN10O5 B008819 Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride CAS No. 102047-33-6

Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride

Cat. No. B008819
M. Wt: 697.2 g/mol
InChI Key: SRSBQDNWDTXDRD-UHFFFAOYSA-N
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Description

Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride is a useful research compound. Its molecular formula is C33H45ClN10O5 and its molecular weight is 697.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102047-33-6

Product Name

Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride

Molecular Formula

C33H45ClN10O5

Molecular Weight

697.2 g/mol

IUPAC Name

benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C33H44N10O5.ClH/c1-21(40-33(47)48-20-22-9-3-2-4-10-22)28(44)42-27(14-8-18-39-32(36)37)30(46)43-26(13-7-17-38-31(34)35)29(45)41-25-16-15-23-11-5-6-12-24(23)19-25;/h2-6,9-12,15-16,19,21,26-27H,7-8,13-14,17-18,20H2,1H3,(H,40,47)(H,41,45)(H,42,44)(H,43,46)(H4,34,35,38)(H4,36,37,39);1H

InChI Key

SRSBQDNWDTXDRD-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl

sequence

ARR

Origin of Product

United States

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